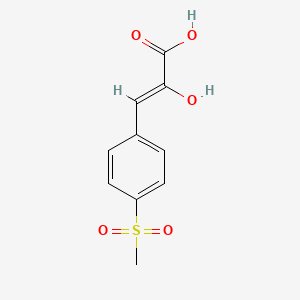
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid: is an organic compound that features a hydroxyl group, a methanesulfonylphenyl group, and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid can be achieved through several methods. One common approach involves the reaction of 4-methanesulfonylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydroxylation steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using reducing agents like sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: 2-Oxo-3-(4-methanesulfonylphenyl)-acrylic acid
Reduction: 2-Hydroxy-3-(4-methanesulfonylphenyl)-propionic acid
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-3-(4-methanesulfonylphenyl)-propionic acid
- 4-Methanesulfonylphenylacetic acid
- 4-Methanesulfonylbenzoic acid
Uniqueness
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications.
特性
分子式 |
C10H10O5S |
|---|---|
分子量 |
242.25 g/mol |
IUPAC名 |
(Z)-2-hydroxy-3-(4-methylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5S/c1-16(14,15)8-4-2-7(3-5-8)6-9(11)10(12)13/h2-6,11H,1H3,(H,12,13)/b9-6- |
InChIキー |
LTQAOTPIQQRNGW-TWGQIWQCSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C(/C(=O)O)\O |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-](/img/structure/B12549741.png)
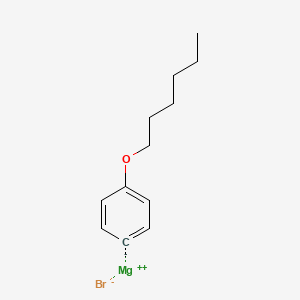
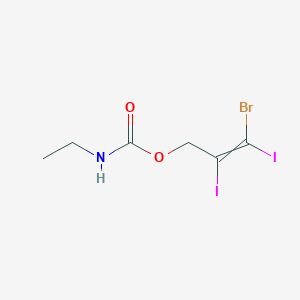
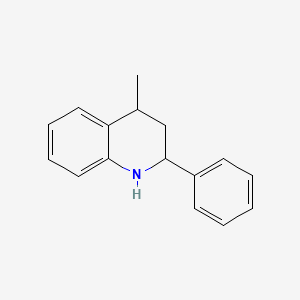

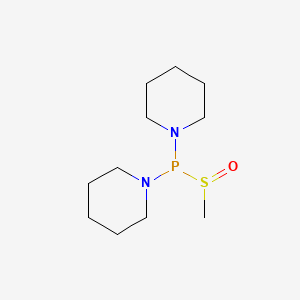
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)

![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)
![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)


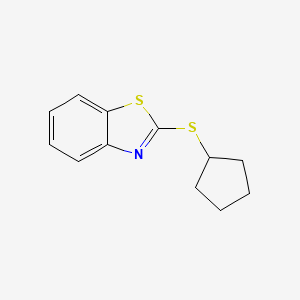
![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
